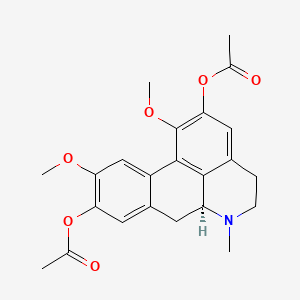

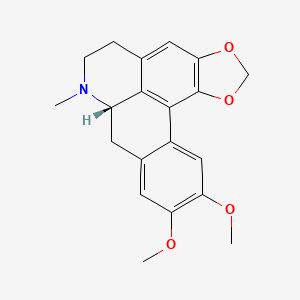

Dicentrine

Overview

Description

Dicentrine is an aporphinic alkaloid found in several plant species, mainly from the Lauraceae family, including Lindera megaphylla . It exhibits antinociceptive activity at high doses, likely acting via a TRPA1-dependent mechanism .

Synthesis Analysis

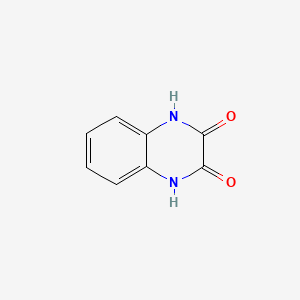

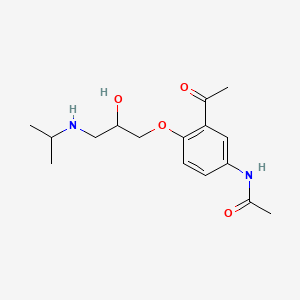

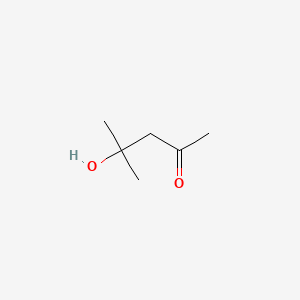

Dicentrine has been synthesized from (+)-dicentrine by degradation with ethyl chloroformate in pyridine, base hydrolysis, and N-alkylation . New heterocyclic chalcone analogues with a pyridine-2,4 (1 Н ,3 Н )-dione fragment were synthesized by the condensation reaction of 3-acetylpyridine-2,4 (1 H ,3 H )-diones with different aromatic aldehydes in pyridine .Molecular Structure Analysis

Dicentrine is the most effective ligand of telomeric and oncogenic G-quadruplexes, showing good G-quadruplex vs. duplex selectivity . Molecular dynamics simulations indicated that Dicentrine preferentially binds the G-quadruplex groove or the outer G-tetrad for the telomeric and oncogenic G-quadruplexes, respectively .Chemical Reactions Analysis

Dicentrine was found to be a potent alpha 1-adrenoceptor blocking agent in rat thoracic aorta as revealed by its competitive antagonism of noradrenaline .Physical And Chemical Properties Analysis

Dicentrine has a chemical formula of C20H21NO4 and a molecular weight of 339.39 . It is a solid substance that is soluble in DMSO .Scientific Research Applications

Anti-Cancer Activity

Dicentrine has been shown to exert cytotoxic activity toward cancer cells . It has been studied for its potential in cancer treatment, particularly in the context of lung adenocarcinoma cells .

Potentiation of TNF-α-Induced Apoptosis

Dicentrine has been found to potentiate TNF-α-induced apoptosis in A549 lung adenocarcinoma cells . This means that it can enhance the process of programmed cell death induced by Tumor Necrosis Factor-alpha (TNF-α), which could be beneficial in the treatment of certain types of cancer .

Suppression of Invasion of Cancer Cells

Research has shown that Dicentrine can suppress the invasion of A549 lung adenocarcinoma cells . This could potentially limit the spread of cancer cells in the body .

Modulation of NF-κB and AP-1 Activation

Dicentrine has been found to modulate the activation of NF-κB and AP-1, two proteins that play a crucial role in the regulation of immune responses and cellular growth . This modulation could have implications for the treatment of diseases where these proteins play a role .

Targeting of G-Quadruplex Structures

Dicentrine has been found to selectively target cancer-related G-quadruplex structures . These structures are found in the DNA of cancer cells and are thought to play a role in the regulation of genes involved in cancer .

Induction of Cell Cycle Arrest

Dicentrine has been shown to induce cell cycle arrest through apoptosis . This means it can stop the division of cancer cells, which could potentially slow down or stop the progression of the disease .

Mechanism of Action

Target of Action

Dicentrine, an aporphinic alkaloid, primarily targets the α1-adrenoceptor and G-quadruplex structures . It also inhibits the activity of Protein Disulfide Isomerase (PDI) , a protein involved in protein folding in the endoplasmic reticulum of cells .

Mode of Action

Dicentrine interacts with its targets in several ways. It acts as an antagonist to the α1-adrenoceptor , blocking the receptor and preventing its normal function. This action is similar to other antiarrhythmic and antihypertensive drugs .

In the case of G-quadruplex structures, dicentrine acts as a ligand , binding to these structures and stabilizing them . This action is particularly relevant in cancer cells, where G-quadruplex structures play a role in the regulation of cell proliferation .

As for PDI, dicentrine inhibits its activity, preventing the proper folding of proteins and potentially leading to cell death .

Biochemical Pathways

Dicentrine’s interaction with α1-adrenoceptors and G-quadruplex structures influences several biochemical pathways. By blocking α1-adrenoceptors, dicentrine can affect the sympathetic nervous system , potentially reducing blood pressure and heart rate .

The stabilization of G-quadruplex structures can affect the cell cycle , potentially slowing or stopping the proliferation of cancer cells .

Inhibition of PDI can disrupt protein folding processes within cells, which can lead to the accumulation of misfolded proteins and induce cell death .

Pharmacokinetics

It has been detected in urine following oral administration in miniature pigs , suggesting that it is absorbed and metabolized by the body, and excreted through the urinary system .

Result of Action

The molecular and cellular effects of dicentrine’s action are diverse. By blocking α1-adrenoceptors, dicentrine can reduce two major cardiovascular risk factors: hypertension and hyperlipidemia .

By stabilizing G-quadruplex structures and inhibiting PDI, dicentrine can induce apoptosis (programmed cell death) in cancer cells . This can lead to a reduction in tumor size and potentially slow the progression of the disease .

properties

IUPAC Name |

(12S)-16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWBWQWUHVXPNC-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC(=C(C=C54)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199651 | |

| Record name | Dicentrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dicentrine | |

CAS RN |

517-66-8 | |

| Record name | (+)-Dicentrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicentrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicentrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dicentrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICENTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2ZGT5M0N7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

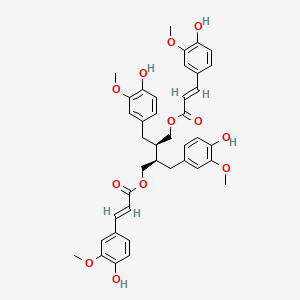

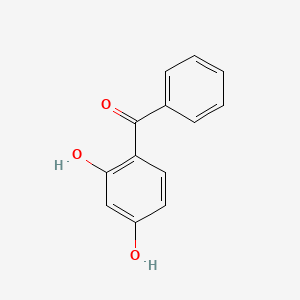

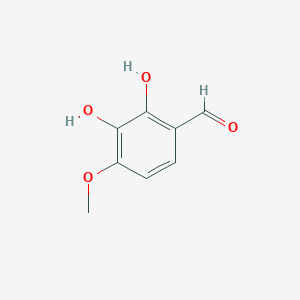

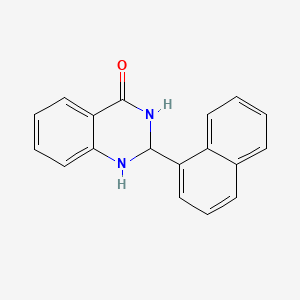

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.